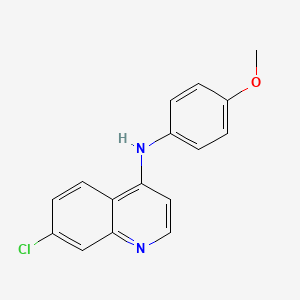
2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an aminophenoxy group, a morpholine-4-sulfonyl group, and a phenylbenzamide structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aminophenoxy intermediate: This step involves the reaction of 2-aminophenol with appropriate reagents to introduce the aminophenoxy group.
Introduction of the morpholine-4-sulfonyl group: This step involves the sulfonylation of morpholine, followed by its attachment to the aminophenoxy intermediate.
Coupling with phenylbenzamide: The final step involves the coupling of the intermediate with phenylbenzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Amino-4-(morpholine-4-sulfonyl)-phenol: This compound shares the morpholine-4-sulfonyl group and has similar chemical properties.
2-[(morpholine-4-sulfonyl)amino]acetic acid: This compound also contains the morpholine-4-sulfonyl group and is used in various chemical applications.
Uniqueness
The uniqueness of 2-(2-AMINOPHENOXY)-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H23N3O5S/c24-20-8-4-5-9-22(20)31-21-11-10-18(32(28,29)26-12-14-30-15-13-26)16-19(21)23(27)25-17-6-2-1-3-7-17/h1-11,16H,12-15,24H2,(H,25,27) |
InChI Key |
MCSRTTBAYQNXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B11057570.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057576.png)
![6-cyclohexyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11057579.png)

![(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057583.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide](/img/structure/B11057589.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057595.png)
![6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057602.png)
![3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11057603.png)
![Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate](/img/structure/B11057608.png)
![3-(2-chlorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057621.png)
![5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11057628.png)
![3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11057631.png)

